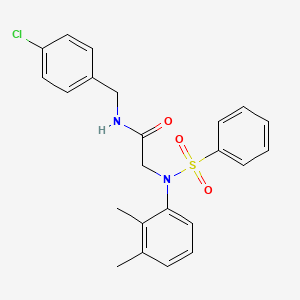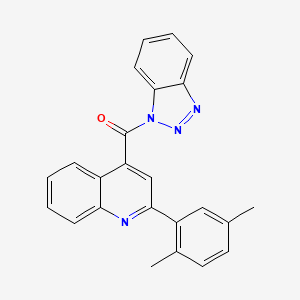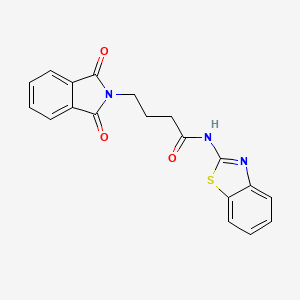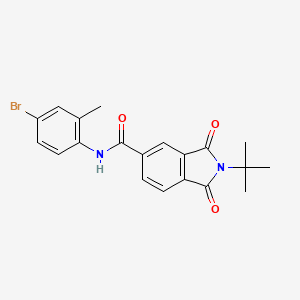![molecular formula C14H12BrN3OS2 B3550378 5-bromo-N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B3550378.png)
5-bromo-N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide
Overview
Description
5-bromo-N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Mechanism of Action
5-bromo-N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues in the p65 subunit of NF-κB. This modification prevents the translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory cytokines and other genes involved in the inflammatory response.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, this compound has been found to have antioxidant and anti-angiogenic effects. It has also been shown to modulate the activity of several enzymes, including COX-2 and MMP-9.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide 11-7082 is its specificity for NF-κB. This compound has been shown to selectively inhibit the activity of NF-κB without affecting other transcription factors. However, one of the limitations of this compound 11-7082 is its potential toxicity. This compound has been found to induce cell death in some cell types at high concentrations.
Future Directions
There are several potential future directions for the study of 5-bromo-N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide 11-7082. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the investigation of the use of this compound 11-7082 as an adjuvant therapy for cancer treatment. Additionally, the potential use of this compound 11-7082 for the treatment of viral infections warrants further investigation.
Scientific Research Applications
5-bromo-N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
In addition to its anti-inflammatory properties, this compound 11-7082 has also been shown to have anti-cancer effects. It has been found to induce apoptosis in cancer cells by inhibiting the activity of NF-κB. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
This compound 11-7082 has also been studied for its anti-viral properties. It has been found to inhibit the replication of several viruses, including HIV, hepatitis B, and hepatitis C. This compound has been shown to target the viral capsid protein, preventing viral replication.
properties
IUPAC Name |
5-bromo-N-[(3-methylsulfanylphenyl)carbamothioyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS2/c1-21-12-4-2-3-11(6-12)17-14(20)18-13(19)9-5-10(15)8-16-7-9/h2-8H,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPCBBRVOKYLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7-diallyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3550299.png)

![3-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B3550324.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3550329.png)
![5-{3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B3550333.png)

![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3550337.png)
![3-(4-bromobenzyl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B3550345.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B3550347.png)
![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3550357.png)
![1-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-1,2,4-triazole-3,5-diamine](/img/structure/B3550360.png)

![N-[4-(acetylamino)phenyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide](/img/structure/B3550371.png)
